molecular formula C3HF4KO2 B7768327 potassium;2,2,3,3-tetrafluoropropanoate

potassium;2,2,3,3-tetrafluoropropanoate

Cat. No.: B7768327
M. Wt: 184.13 g/mol
InChI Key: JCMUVGLPXQXZFM-UHFFFAOYSA-M
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Description

Significance of Organofluorine Chemistry in Contemporary Scientific Disciplines

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of contemporary science. The unique properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the C-F bond, impart remarkable characteristics to organic molecules. These include enhanced thermal stability, increased lipophilicity, and altered bioavailability. Consequently, organofluorine compounds are integral to a wide array of applications, from pharmaceuticals and agrochemicals to advanced materials and industrial chemicals. The deliberate introduction of fluorine can profoundly influence a molecule's reactivity, conformation, and metabolic stability, making it a critical strategy in drug design and the development of novel functional materials.

Role of Fluorinated Carboxylic Acids as Research Intermediates and Synthetic Building Blocks

Within the vast arsenal (B13267) of organofluorine chemistry, fluorinated carboxylic acids and their salts are particularly valuable as versatile research intermediates and synthetic building blocks. Their utility stems from the presence of the carboxyl group, which can be readily transformed into a variety of other functional groups. This allows for the construction of more complex fluorinated molecules. These compounds serve as precursors for the synthesis of fluorinated esters, amides, and ketones, and can also undergo decarboxylation reactions to generate fluorinated alkyl anions or radicals, which are potent intermediates for forming new carbon-carbon or carbon-heteroatom bonds. The strategic placement of fluorine atoms on the carbon backbone of these carboxylic acids provides a powerful tool for fine-tuning the electronic and steric properties of the final products.

Contextualization of Potassium 2,2,3,3-Tetrafluoropropanoate within Fluorinated Propanoate Chemistry

Potassium 2,2,3,3-tetrafluoropropanoate is a specific salt derived from 2,2,3,3-tetrafluoropropanoic acid. Within the broader family of fluorinated propanoates, the position and number of fluorine substituents dramatically influence the compound's properties and reactivity. The 2,2,3,3-tetrafluoro substitution pattern in this particular molecule presents a unique combination of electronic effects and steric hindrance. This positions it as a potentially valuable synthon for introducing the HCF2CF2- moiety into organic structures. Its potassium salt form offers advantages in terms of handling, stability, and solubility in certain solvents compared to its free acid counterpart, making it a convenient reagent in various synthetic protocols.

Properties

IUPAC Name

potassium;2,2,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O2.K/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMUVGLPXQXZFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])(F)F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(=O)[O-])(F)F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF4KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of Potassium 2,2,3,3 Tetrafluoropropanoate

The utility of any chemical compound in research and synthesis is fundamentally dictated by its physical and chemical properties. While comprehensive, peer-reviewed data for potassium 2,2,3,3-tetrafluoropropanoate is not extensively documented in publicly available literature, some key properties can be inferred from supplier data and knowledge of related compounds.

Interactive Data Table:

PropertyValue
Chemical Formula C₃HF₄KO₂
Molecular Weight 184.15 g/mol
CAS Number 71592-16-0
Appearance White to Off-White Solid
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol

Note: The data in this table is based on information from chemical suppliers and may not have been independently verified by peer-reviewed studies.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 2,2,3,3 Tetrafluoropropanoate Derivatives

General Reaction Profiles of Fluorinated Carboxylate Anions

Fluorinated carboxylate anions, such as 2,2,3,3-tetrafluoropropanoate, exhibit unique reactivity profiles due to the high electronegativity of fluorine. The presence of multiple fluorine atoms significantly influences the electron density distribution within the molecule, impacting the properties of the carboxylate group. numberanalytics.com The electron-withdrawing nature of the fluoroalkyl chain enhances the acidity of the corresponding carboxylic acid and modifies the nucleophilicity and basicity of the carboxylate anion.

In the context of electrolytes for lithium-ion batteries, fluorinated carboxylate esters have been investigated for their ability to modulate the solvation structure around the lithium ion. acs.orgrsc.org The introduction of fluorinated esters can facilitate the participation of anions in the solvation shell, which is attributed to their weaker coordination ability compared to conventional carbonate-based solvents. acs.org This modification of the solvation sphere is crucial for improving battery performance, especially at low temperatures. acs.orgrsc.org The properties of ionic liquids, which can be formed with fluorinated anions, are also heavily influenced by the anion's structure, with fluorination often enhancing CO2 absorption capabilities, although environmental persistence is a concern. mdpi.com

The carboxylate group itself can participate in various reactions. For instance, o-(carboxamido)trifluoroacetophenones containing a thiophene (B33073) moiety have been shown to act as fluorescent sensors for carboxylate anions, where binding leads to a significant enhancement in fluorescence. researchgate.netnih.gov This interaction is based on the formation of an anion-ionophore adduct stabilized by intramolecular hydrogen bonding. nih.gov

Participation in Fluorination Reactions and Fluoroalkylation

The incorporation of fluoroalkyl groups is a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. Derivatives of 2,2,3,3-tetrafluoropropanoate can serve as precursors or be involved in reactions that introduce fluorinated moieties into other molecules.

Stereoselective Fluorine Shift Reactions in Complex Molecules

The stereocontrolled introduction of fluorine is a significant challenge in synthetic organic chemistry. While specific examples involving 2,2,3,3-tetrafluoropropanoate derivatives in stereoselective fluorine shift reactions are not extensively documented in the literature, the principles of such transformations are of great interest. The study of fluorinated molecules often relies on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to determine their stereochemistry and to monitor reactions. numberanalytics.comrsc.org The chemical shift of a fluorine atom is highly sensitive to its local electronic and steric environment, making ¹⁹F NMR a powerful tool for characterizing the structure of complex fluorinated molecules. illinois.edubiophysics.orgnih.gov The development of new synthetic methods that allow for precise control over the stereochemistry of C-F bonds is an active area of research, and fluorinated building blocks are central to these efforts.

Radical-Mediated Fluoroalkylation Processes Involving Fluorinated Alkyl Chlorides

Radical fluoroalkylation has emerged as a powerful method for the synthesis of fluorinated organic compounds. nih.gov These reactions typically involve the generation of a fluoroalkyl radical, which then adds to an unsaturated bond or participates in a substitution reaction. conicet.gov.ar The development of eco-friendly radical processes, such as those utilizing visible-light photocatalysis, has expanded the scope and applicability of these transformations. nih.gov

Various reagents and methods have been developed to generate fluoroalkyl radicals. nih.govconicet.gov.ar While not directly involving fluorinated alkyl chlorides, these methods illustrate the general principles of radical fluoroalkylation. For example, photocatalysis has enabled the use of reagents like methyl fluorosulfonyldifluoroacetate as precursors for difluoroalkylation. nih.gov The general strategy involves a single electron transfer to a fluoroalkyl halide or another suitable precursor to generate the corresponding radical. This radical can then engage in a variety of transformations to create new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions for Carbon-Fluorine Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and their application to the formation of carbon-fluorine (C-F) and carbon-carbon (C-C) bonds from fluorinated precursors is an area of intense research. mdpi.com These methods provide a versatile means to incorporate fluoroalkyl groups into aromatic and heteroaromatic systems.

For instance, a highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been developed using a palladium precatalyst, which features short reaction times and excellent functional group tolerance. nih.gov This approach has also been extended to the synthesis of ¹⁸F-labeled compounds, which are valuable in positron emission tomography (PET) imaging. nih.gov Similarly, Suzuki-Miyaura cross-coupling reactions have been successfully employed to synthesize fluorinated biaryls using copper-based catalytic systems as an alternative to palladium. researchgate.net

The table below summarizes representative examples of cross-coupling reactions involving fluorinated compounds.

Catalyst/PrecatalystCoupling PartnersBaseSolventProductYield (%)Ref
tBuBrettPhos Pd G3(Hetero)aryl bromides, Fluorinated alcoholsCs₂CO₃TolueneFluorinated alkyl aryl ethersup to 99% nih.gov
Pd(PCy₃)₂Tetrafluoroethylene (B6358150), ArylboronatesNoneTHFα,β,β-Trifluorostyrene derivatives74-86% mdpi.com
Pd(PPh₃)₂Cl₂/CuIN-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline, Trimethylsilyl acetyleneEt₃NEt₃NFluorinated ethynyl-derivative precursor~92% mdpi.com
PdII complexesPhenylalanine precursors, Highly fluorinated aryl boronic estersCsFDioxane/H₂OFluorinated 4-aryl phenylalanine derivatives- nih.gov

Thermolytic Transformations and Degradation Mechanisms of Fluorinated Propanoates

The thermal stability and degradation pathways of fluorinated compounds are of significant environmental and industrial importance. The strong carbon-fluorine bond imparts high thermal stability to these molecules, but under certain conditions, they can undergo transformations to yield smaller fluorinated species.

Formation of Trifluoroacetate (B77799) Esters

The degradation of various fluorinated compounds, including hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs), in the atmosphere is known to produce trifluoroacetic acid (TFA). usgs.gov TFA is a persistent and water-soluble compound that can accumulate in the environment. nih.govresearchgate.netyoutube.com The thermal decomposition of related fluorinated propenes, such as 2,3,3,3-tetrafluoropropene, has been studied and shown to proceed via HF elimination to yield various fluorinated intermediates. nih.gov

Studies on the thermal decomposition of perfluorocarboxylic acids (PFCAs), such as perfluoropropionic acid, have shown that at high temperatures, they can break down into smaller fluorinated molecules, including fluoroolefins and perfluorocarbon radicals. nih.gov In the presence of oxygen, these compounds can be further degraded to carbonyl fluoride (B91410) (COF₂). nih.gov Hydrothermal processing of TFA has been shown to lead to its degradation into gaseous products like CHF₃ and CO₂, and in the presence of a base, it can be mineralized to fluoride and carbonate species. chemrxiv.org The thermal decarboxylation is considered a rate-limiting step in this process. chemrxiv.org Given these pathways, it is plausible that the thermolytic degradation of 2,2,3,3-tetrafluoropropanoate could also lead to the formation of trifluoroacetyl species, which are precursors to trifluoroacetate esters.

Proposed Unimolecular Reaction Pathways

The unimolecular decomposition of 2,2,3,3-tetrafluoropropanoate is primarily understood through studies of its corresponding acid, 2,2,3,3-tetrafluoropropanoic acid, and similar short-chain perfluorinated carboxylic acids (PFCAs) under thermal stress. The primary pathways involve decarboxylation and subsequent reactions of the resulting fluorinated alkyl species.

Under pyrolysis conditions in an inert atmosphere, such as nitrogen, at temperatures ranging from 200 to 780°C, the thermal decomposition of the closely related perfluoropropionic acid (PFPrA) yields several key products. These findings suggest that the unimolecular reaction of the 2,2,3,3-tetrafluoropropanoate anion, following the loss of the potassium cation and the carboxylate group as CO2, would proceed through similar intermediates. The main products identified are tetrafluoroethylene (CF2=CF2), 1,1,2,2-tetrafluoropropane (B1295774) (CF3CF2H), and trifluoroacetyl fluoride (CF3COF). The formation of these products indicates that HF elimination is a significant process. Furthermore, the observation of products like carbon tetrafluoride (CF4) and hexafluoroethane (B1207929) (C2F6) points to the involvement of perfluorocarbon radical intermediates. nih.gov

Theoretical studies on the decomposition of PFCAs propose a mechanism initiated by HF elimination from the acid headgroup, leading to a transient three-membered ring intermediate, a perfluorinated α-lactone. These α-lactones are highly unstable and readily decompose into a perfluorinated acyl fluoride and carbon monoxide (CO), effectively shortening the carbon chain. researchgate.netrsc.org This acyl fluoride can then undergo further reactions. Another proposed pathway involves the cleavage of the C-C bond between the α- and β-carbons in the perfluorinated backbone. nih.gov

The following table summarizes the proposed unimolecular reaction pathways and the major products observed in the thermal decomposition of analogous perfluorinated C3 carboxylic acids.

PathwayDescriptionKey IntermediatesMajor ProductsSupporting Evidence
Decarboxylation and HF EliminationInitial loss of CO2 followed by the elimination of hydrogen fluoride from the resulting alkyl anion/radical.[CHF2CF2]- or ·CHF2CF2CF2=CF2, HCF2CF3Experimental pyrolysis studies of perfluoropropionic acid. nih.gov
α-Lactone FormationIntramolecular HF elimination from the carboxylic acid headgroup to form a cyclic intermediate.Perfluorinated α-lactonePerfluoroacyl fluorides, COTheoretical calculations on PFCA decomposition. researchgate.netrsc.org
C-C Bond ScissionCleavage of the carbon-carbon bond in the perfluoroalkyl chain.Perfluorocarbon radicals (e.g., ·CF3, ·C2F5)CF4, C2F6Experimental observation of smaller perfluorocarbons. nih.gov

Investigating Intermediates and Reaction Kinetics in Derivatization Processes

The derivatization of potassium 2,2,3,3-tetrafluoropropanoate typically involves the conversion of the carboxylate group into other functional groups, with esterification being a primary example. The investigation of intermediates and reaction kinetics in these processes provides insight into the reaction mechanisms and allows for the optimization of synthetic procedures.

Esterification of the corresponding 2,2,3,3-tetrafluoropropanoic acid is commonly achieved through acid-catalyzed reaction with an alcohol, a process known as Fischer esterification. The generally accepted mechanism for this reaction involves a series of reversible steps:

Protonation of the carbonyl oxygen: The carboxylic acid is activated by protonation from a strong acid catalyst.

Nucleophilic attack by the alcohol: The alcohol attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: A molecule of water, a good leaving group, is eliminated.

Deprotonation: The protonated ester is deprotonated to yield the final ester product. masterorganicchemistry.com

A recent theoretical study, supported by experimental mass spectrometry data, suggests a modified mechanism where the protonated carboxylic acid generates a highly active acylium ion as a key intermediate. This acylium ion then reacts with two molecules of the alcohol in a spontaneous trimolecular reaction to form the ester. The rate-controlling step in this proposed mechanism is the initial protonation of the carboxylic acid's hydroxyl-oxygen, which has a calculated activation energy of 4–10 kcal mol⁻¹. rsc.org

While specific kinetic data for the esterification of 2,2,3,3-tetrafluoropropanoic acid is not extensively available in the literature, patent documents describe the synthesis of its esters. For example, the synthesis of 2,3,3,3-tetrafluoro propanoic acid propynyl (B12738560) ester is achieved by refluxing the corresponding N,N-diethyl-2,3,3,3-tetrafluoropropionamide with propargyl alcohol and sulfuric acid at 130°C for 12 hours, affording a high yield. masterorganicchemistry.com Similarly, the preparation of C1-C4 alkyl esters can be accomplished by acidifying the reaction mixture containing the propionate (B1217596) salt with a mineral acid in the presence of the corresponding alcohol. researchgate.net

The following table summarizes the conditions used for the derivatization of 2,2,3,3-tetrafluoropropanoate and its derivatives, as described in the literature.

DerivativeReactantsCatalyst/ReagentsReaction ConditionsYieldReference
2,3,3,3-tetrafluoro methyl propionateN,N-diethyl-2,3,3,3-tetrafluoropropionamide, Methanol, WaterHydrochloric acid (37%)25°C, 150 hours52% masterorganicchemistry.com
2,3,3,3-tetrafluoro propanoic acid propynyl esterN,N-diethyl-2,3,3,3-tetrafluoropropionamide, Propargyl alcohol, WaterSulfuric acid (98%)130°C, 12 hours (reflux)93% masterorganicchemistry.com
C1-C4 alkyl 2,2,3,3-tetrafluoropropionate ester2,2,3,3-tetrafluoropropionate salt, C1-C4 alcoholMineral acid (e.g., H2SO4)Acidification of the reaction mixtureNot specified researchgate.net

Advanced Analytical Techniques for the Characterization and Quantification of Fluorinated Propanoates

High-Resolution Mass Spectrometry (HRMS) Techniques

Mass spectrometry is a cornerstone in the analysis of fluorinated compounds due to its high sensitivity and specificity. wur.nl High-resolution mass spectrometry (HRMS) is particularly crucial for distinguishing between numerous potential elemental compositions for a given nominal mass, a common challenge in complex environmental and biological samples. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantification of polar, non-volatile compounds like fluorinated propanoates from aqueous and other complex matrices. restek.comhuji.ac.ilnih.govscielo.br This method offers excellent sensitivity and selectivity, making it suitable for trace-level detection. huji.ac.ilnih.govscielo.br For short-chain hydrofluorocarboxylic acids, which include 2,2,3,3-tetrafluoropropanoic acid, sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. researchgate.net

The chromatographic separation is typically achieved using reversed-phase (RP) columns. However, due to the high polarity and water solubility of ultrashort-chain PFAS and their alternatives, achieving adequate retention can be challenging. restek.comchromatographyonline.com Specialized columns, such as those employing hybrid hydrophilic interaction chromatography (HILIC)–ion exchange mechanisms, have been developed to improve the retention and separation of these highly polar analytes. chromatographyonline.com

In tandem mass spectrometry (MS/MS), the deprotonated molecule of 2,2,3,3-tetrafluoropropanoate, [C₃HF₄O₂]⁻, would be selected as the precursor ion in negative electrospray ionization (ESI) mode. This precursor ion is then fragmented to produce characteristic product ions, which are used for quantification and confirmation. High-resolution tandem mass spectrometry (HRMS/MS) further enhances the confidence in identification by providing highly accurate mass measurements of both precursor and product ions. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 2,2,3,3-Tetrafluoropropanoate
ParameterTypical Condition
Chromatography ColumnReversed-Phase C18 or Hybrid HILIC-Ion Exchange
Mobile Phase AWater with ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffer
Mobile Phase BMethanol or Acetonitrile
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)145.0017 [M-H]⁻
Product Ions (m/z)Fragment ions resulting from decarboxylation or C-C bond cleavage
Lower Limit of Quantitation (LLOQ)Typically in the low ng/L to µg/L range mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. wur.nlscielo.brmdpi.comnih.gov However, due to the high polarity and low volatility of carboxylic acids like 2,2,3,3-tetrafluoropropanoic acid, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.gov

Common derivatization strategies for carboxylic acids include esterification to form, for example, methyl, ethyl, or pentafluorobenzyl esters. nih.gov For instance, reacting the propanoate with an alcohol (e.g., methanol) under acidic catalysis or with a reagent like diazomethane (B1218177) would yield the corresponding volatile ester. This derivative can then be efficiently separated on a GC column and detected by the mass spectrometer. The electron ionization (EI) mass spectra of these derivatives provide characteristic fragmentation patterns that are useful for structural confirmation. nih.gov

Table 2: Common Derivatization Approaches for GC-MS Analysis of Fluorinated Carboxylic Acids
Derivatization ReagentDerivative FormedKey Advantages
Methanol/H₂SO₄Methyl esterCost-effective and straightforward
Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl esterEnhances sensitivity in electron capture detection
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) esterProduces highly volatile and stable derivatives nih.gov

For the untargeted screening and identification of unknown fluorinated compounds in highly complex mixtures, direct infusion Fourier Transform Ion Cyclotron Resonance mass spectrometry (DI-FT-ICR-MS) offers unparalleled analytical power. dtic.milnih.govusda.gov This technique provides extremely high mass resolution (>100,000) and sub-parts-per-million (ppm) mass accuracy, which allows for the unambiguous determination of elemental compositions from measured mass-to-charge ratios. dtic.milnih.gov

By directly infusing a sample extract into the mass spectrometer without prior chromatographic separation, DI-FT-ICR-MS can generate a comprehensive mass profile of all ionizable components. dtic.milusda.gov This is particularly advantageous for identifying novel fluorinated compounds, their transformation products, and impurities that might not be captured by targeted analyses. nih.gov The ability to resolve isobaric interferences—molecules that have the same nominal mass but different elemental formulas—is a key strength of FT-ICR-MS in the analysis of complex environmental and industrial samples. dtic.milnih.gov

Table 3: Key Features of DI-FT-ICR-MS for Fluorinated Compound Analysis
FeatureAdvantage in Analysis
Ultra-high Mass ResolutionSeparation of closely spaced peaks and resolution of isobaric interferences dtic.mil
Sub-ppm Mass AccuracyConfident assignment of elemental formulas to detected ions nih.gov
Direct InfusionRapid, high-throughput screening of complex mixtures without chromatography dtic.mil
High SensitivityDetection of trace-level components

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including fluorinated compounds. hyphadiscovery.comcore.ac.uk Unlike mass spectrometry, which provides information about mass and elemental composition, NMR provides detailed insights into the specific bonding and spatial arrangement of atoms within a molecule.

¹⁹F NMR spectroscopy is exceptionally well-suited for the analysis of fluorine-containing compounds. huji.ac.ilwikipedia.orgnih.gov The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. wikipedia.org Furthermore, ¹⁹F NMR spectra exhibit a very wide range of chemical shifts, which makes it highly sensitive to the local electronic environment of each fluorine atom and often leads to well-resolved signals even in complex molecules. huji.ac.ilwikipedia.org

For potassium 2,2,3,3-tetrafluoropropanoate, the ¹⁹F NMR spectrum would be expected to show two distinct signals corresponding to the two different fluorine environments: the -CF₂- group and the -CF₂H group. The integration of these signals would be equal, and their splitting patterns (multiplicities) would provide information about neighboring protons and fluorine atoms through spin-spin coupling. huji.ac.il This technique is also highly quantitative, allowing for the accurate determination of the concentration of fluorinated species in a sample, often with the use of an internal standard. huji.ac.il

Table 4: Predicted ¹⁹F NMR Data for 2,2,3,3-Tetrafluoropropanoate
Fluorine GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling to
-CF₂- (at C2)-120 to -140Triplet-CF₂H (at C3)
-CF₂H (at C3)-130 to -150Triplet of doublets-CF₂- (at C2) and -H

Note: Chemical shifts are relative to a standard like CFCl₃ and are predictive. Actual values may vary based on solvent and other conditions.

While ¹⁹F NMR is specific to fluorine atoms, ¹H and ¹³C NMR spectroscopy are essential for characterizing the entire carbon-hydrogen framework of the molecule. hyphadiscovery.comcore.ac.uknih.govyoutube.com

The ¹H NMR spectrum of 2,2,3,3-tetrafluoropropanoate would show a single signal for the proton on the C3 carbon. This signal would be split into a triplet by the two adjacent fluorine atoms on the same carbon, and further split by the two fluorine atoms on the C2 carbon, resulting in a complex multiplet (a triplet of triplets).

The ¹³C NMR spectrum would display three signals corresponding to the three carbon atoms of the propanoate backbone (carboxyl, C2, and C3). The chemical shifts of these carbons and, crucially, their coupling constants with the attached fluorine atoms (¹JCF, ²JCF), provide definitive evidence for the structure.

To assemble the complete molecular structure, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. hyphadiscovery.comcore.ac.uk HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range correlations (over two or three bonds) between carbon and proton nuclei. These experiments allow for the unambiguous assignment of all signals and confirm the connectivity of the atoms in the molecule. hyphadiscovery.com

Table 5: Predicted ¹H and ¹³C NMR Data for 2,2,3,3-Tetrafluoropropanoate
NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H-CF₂H5.5 - 6.5Triplet of triplets
¹³C-COO⁻160 - 170Triplet (coupling to C2-F₂)
¹³C-CF₂-110 - 125Triplet of triplets (coupling to own F₂ and C3-F₂)
¹³C-CF₂H105 - 120Triplet of doublets (coupling to own F₂ and H)

Note: Chemical shifts are predictive and can vary based on experimental conditions.

Other Chromatographic and Spectroscopic Methods for Fluorinated Species

Beyond conventional liquid chromatography-mass spectrometry (LC-MS/MS), a range of other chromatographic and spectroscopic techniques are instrumental in the comprehensive characterization and quantification of fluorinated propanoates like potassium 2,2,3,3-tetrafluoropropanoate. These methods offer alternative or complementary information regarding the identity, structure, and concentration of these compounds in various matrices.

Ion chromatography (IC) coupled with tandem mass spectrometry (IC-MS/MS) has proven to be a valuable technique for the analysis of short-chain perfluoroalkyl carboxylic acids (PFCAs), including tetrafluoropropanoate. This method is particularly well-suited for the separation of highly polar and water-soluble analytes that are often challenging to retain and resolve using traditional reversed-phase liquid chromatography. The use of an ion-exchange stationary phase allows for effective separation of anionic species like fluorinated carboxylates. When combined with mass spectrometric detection, IC-MS/MS provides high sensitivity and selectivity for the quantification of these compounds in complex environmental and biological samples. Research has demonstrated that for C2-C4 PFCAs, ion chromatography can achieve reliable separation and quantification. nih.gov

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of fluorinated propanoates, although it typically requires a derivatization step to increase the volatility of the carboxylic acid. While this adds a step to the sample preparation process, GC-MS can offer high chromatographic resolution. However, for short-chain PFCAs, GC-MS methods may have limitations in performance compared to LC-MS/MS. acs.orgnih.gov

Mass spectrometry, independent of chromatographic separation, provides crucial information for the identification of fluorinated compounds. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of a molecule with high accuracy, aiding in its identification. Even without chromatographic separation, the mass spectra of per- and poly-fluoroalkyl substances (PFAS) can be analyzed to identify fragment ions that are characteristic of their structure. For instance, the presence of fragments like C₃F₇⁺ can be indicative of certain fluorinated structures. youtube.com

Predicted mass spectrometry data for 2,3,3,3-tetrafluoropropanoic acid provides insight into the expected mass-to-charge ratios for various adducts that could be observed during analysis.

Predicted Mass Spectrometry Data for 2,3,3,3-tetrafluoropropanoic acid Adducts
Adductm/z (mass to charge ratio)
[M+H]⁺147.00636
[M+Na]⁺168.98830
[M-H]⁻144.99180
[M+NH₄]⁺164.03290
[M+K]⁺184.96224
[M+HCOO]⁻190.99728
[M+CH₃COO]⁻205.01293

This data is predicted and serves as a reference for potential mass spectrometry results. uni.lu

These advanced analytical techniques, each with its specific strengths, contribute to a more complete understanding of the presence, structure, and quantity of fluorinated propanoates in various samples.

Theoretical and Computational Chemistry Studies on 2,2,3,3 Tetrafluoropropanoate Systems

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are widely used to predict the three-dimensional arrangement of atoms (molecular structure) and the distribution of electrons (electronic properties).

Detailed research findings from computational studies on analogous perfluoroalkyl carboxylic acids (PFCAs) show that increasing the length of the perfluoroalkyl chain does not significantly alter the structural or electronic character of the carboxylic acid headgroup. researchgate.net For the 2,2,3,3-tetrafluoropropanoate anion, calculations would begin with a geometry optimization to find the lowest energy conformation. This process determines key structural parameters. For a similar compound, perfluoropropionic acid, DFT calculations have been used to identify multiple stable conformations and predict their structural parameters with high accuracy. mdpi.com

Once the geometry is optimized, various electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity, polarity, and interactions with other molecules. Ab initio molecular orbital theory has been successfully used to calculate these properties for other fluorinated molecules, showing excellent agreement with experimental data where available. osti.gov

Table 1: Representative Properties from Quantum Chemical Calculations for a Fluorinated Carboxylate Anion
PropertyDescriptionTypical Computational MethodSignificance
Optimized GeometryBond lengths (Å), bond angles (°), and dihedral angles (°).DFT (e.g., B3LYP/6-311+G(d,p))Provides the most stable 3D structure of the anion.
Mulliken Atomic ChargesDistribution of electron charge among the atoms.DFT, Hartree-FockIndicates the polarity of bonds and sites susceptible to electrophilic or nucleophilic attack. osti.gov
Dipole MomentA measure of the overall polarity of the molecule.DFT, Hartree-FockInfluences solubility and intermolecular interactions.
HOMO-LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.DFT, Hartree-FockThe energy gap is an indicator of chemical reactivity and electronic excitation energy. researchgate.net

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, researchers can identify intermediate structures and, most importantly, the transition state. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for the reaction to proceed. ucsb.edu

Computational methods are used to locate these fleeting transition state structures, which are first-order saddle points on the potential energy surface. ucsb.edu Calculating the energy of the transition state relative to the reactants yields the activation energy, a key parameter in determining the reaction rate. Such studies have been instrumental in understanding fluorination reactions, providing insights into selectivity and the role of catalysts or solvents. researchgate.netresearchgate.net For instance, quantum chemical studies on SN2 fluorination have revealed how solvents and counter-ions can stabilize or destabilize the transition state, thereby accelerating or retarding the reaction. researchgate.netacs.org Machine learning models are also being developed to predict transition state structures much more quickly than traditional quantum chemistry techniques. mit.edu

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step
SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)Computational Goal
ReactantsStarting materials of the reaction.0.0 (Reference)Geometry Optimization
Transition State (TS)Highest energy structure along the reaction path.+25.6Locate first-order saddle point; Frequency analysis to confirm one imaginary frequency. ucsb.eduresearchgate.net
ProductsFinal materials of the reaction.-10.0Geometry Optimization

Investigation of Fluorine-Specific Interactions (e.g., H···F bonding)

The role of organically bound fluorine in non-covalent interactions, particularly hydrogen bonding, is a subject of ongoing study. While fluorine is the most electronegative element, its ability to act as a hydrogen bond acceptor in C-F bonds is generally considered weak. rsc.org However, computational studies have been crucial in characterizing these interactions.

Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to identify and characterize weak interactions. These analyses can confirm the presence of a bond path between a hydrogen and fluorine atom and quantify the energetic contribution of the interaction. nih.govresearchgate.net Studies have shown that while many C-F···H contacts are dominated by dispersive forces, true hydrogen bonds can form, with interaction energies ranging from -1.5 to -4.0 kcal/mol. rsc.orgnih.gov Spectroscopic measurements have identified H···F distances as short as 2.02 Å with near-linear X–H···F angles, which is in general agreement with computational analyses. rsc.org In a system containing the 2,2,3,3-tetrafluoropropanoate anion, such interactions could occur with solvent molecules like water or with the single C-H bond present in the anion itself, potentially influencing its conformation and aggregation.

Table 3: Characteristics of Fluorine-Specific Interactions from Computational Studies
Interaction TypeTypical H···F Distance (Å)Typical X-H···F Angle (°)Interaction Energy (kcal/mol)Primary Nature
Weak C-H···F~2.5~130< -1.0Primarily Dispersive rsc.org
Moderate N-H···F / O-H···F2.0 - 2.2> 160-1.5 to -4.0Electrostatic & Dispersive nih.gov
Carbanion-Mediated C-F···H-FNot ApplicableNot Applicable-15 to -25Strongly Electrostatic & Polarized researchgate.net

Computational Fluid Dynamics (CFD) in Reactor Design for Fluorinated Synthesis

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis to solve and analyze problems involving fluid flows. In chemical engineering, CFD is a powerful tool for designing and optimizing chemical reactors, including those used for fluorinated synthesis. dtu.dkresearchgate.net

The synthesis of fluorinated compounds can be challenging, often requiring precise control over reaction parameters. CFD simulations provide detailed insights into the conditions inside a reactor, modeling variables such as flow patterns, mixing efficiency, residence time distribution, and heat transfer. researchgate.netyoutube.com This is particularly valuable for continuous flow chemistry, an emerging technique that offers enhanced control and safety for challenging reactions, such as those involving fluorinated gases. rsc.orgrsc.org By simulating different reactor geometries and operating conditions, engineers can optimize the design to ensure uniform mixing, maximize reaction rates, and prevent the formation of hot spots or stagnant zones, ultimately improving product yield and process safety. dtu.dk

Table 4: Key Parameters Optimized by CFD in Reactor Design
ParameterCFD Simulation FocusImpact on Synthesis
Mixing EfficiencyVelocity profiles, turbulence models, species concentration maps.Ensures reactants are intimately mixed, improving reaction rate and selectivity.
Heat TransferTemperature gradients, heat flux at reactor walls.Prevents thermal runaway and side reactions; maintains optimal reaction temperature.
Residence Time DistributionTracer studies, flow path analysis.Controls the extent of reaction, maximizing conversion to the desired product while minimizing degradation.
Pressure DropMomentum equations, fluid viscosity models.Determines pumping requirements and ensures stable reactor operation.

Spectroscopic Simulations and Their Correlation with Experimental Data

Computational methods are extensively used to simulate various types of spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). Comparing these simulated spectra with experimental results is a cornerstone of modern chemical analysis, serving as a powerful method for structural confirmation.

After a molecule's geometry is optimized using a method like DFT, its vibrational frequencies can be calculated. These frequencies correspond to the peaks observed in IR and Raman spectra. researchgate.netyoutube.com It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for approximations in the computational method and anharmonicity. researchgate.netresearchgate.net

Electronic spectra (UV-Vis) are simulated using methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.comacs.org These calculations provide the wavelengths of maximum absorption (λmax) and the intensity of the electronic transitions, which can be directly compared to an experimental UV-Vis spectrum. researchgate.netrsc.org For fluorinated compounds, 19F NMR is a particularly sensitive technique, and computational chemistry can predict the chemical shifts, aiding in the interpretation of complex spectra. nih.govbiophysics.org For the 2,2,3,3-tetrafluoropropanoate anion, spectroscopic simulations would be essential to confirm its structure and understand its electronic transitions.

Table 5: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)Scaling FactorScaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O stretch18100.96517471750
C-F stretch (asym)12950.96512501252
C-F stretch (sym)11800.96511391141

Applications in Specialized Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. Fluorinated building blocks are essential synthons in this endeavor, and potassium 2,2,3,3-tetrafluoropropanoate represents a potential starting point for creating such structures.

A key synthetic strategy for generating fluorinated intermediates is through decarboxylation, where a carboxylate group is removed to generate a reactive species. Research into decarboxylative fluorination has demonstrated that various fluorinated carboxylates can serve as effective precursors. For instance, the thermolysis of salts like sodium chlorodifluoroacetate is a known method for generating difluorocarbene (:CF₂), a highly reactive intermediate used in the synthesis of fluorinated cyclopropanes. This process highlights the potential for potassium 2,2,3,3-tetrafluoropropanoate to undergo similar transformations.

Modern catalytic methods further expand these possibilities. For example, cerium-catalyzed decarboxylative fluorination of carboxylic acids using a fluorine source enables the conversion of C-H bonds to C-F bonds under mild, light-induced conditions. Such advanced methods could potentially utilize 2,2,3,3-tetrafluoropropanoate or its parent acid as a substrate to generate novel fluorinated alkyl radicals, which can then be trapped to form more complex fluorinated building blocks.

Role in the Development of Catalytic Systems

The development of efficient and selective catalysts is crucial for chemical synthesis. The unique electronic properties of fluorinated compounds can be harnessed to modulate the performance of catalytic systems, and potassium 2,2,3,3-tetrafluoropropanoate can play a role in this context, particularly as a component of catalyst ligands.

The formation of carbon-fluorine (C-F) bonds is a challenging yet vital transformation in organic synthesis. Transition-metal catalysis has emerged as a powerful tool for this purpose, with methods involving palladium, iridium, and other metals being developed to facilitate nucleophilic fluorination. In these systems, the ligands coordinating to the metal center play a critical role in determining the catalyst's reactivity and stability.

While not typically used as a direct catalyst, the 2,2,3,3-tetrafluoropropanoate moiety could be incorporated into the structure of a ligand. The strong electron-withdrawing nature of the tetrafluoropropyl group could significantly influence the electronic environment of the metal center, potentially enhancing its catalytic activity or altering its selectivity in C-F bond-forming reactions.

Biocatalysis, which uses enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. There is growing interest in the ability of enzymes to process fluorinated substrates to produce valuable chiral fluorinated compounds. Enzymes such as decarboxylases are known to cleave the propionate (B1217596) side chains of various molecules. For example, in the biosynthesis of tetrapyrroles, enzymes catalyze the decarboxylation of propionate groups on the macrocycle core google.com.

This enzymatic machinery provides a basis for exploring potassium 2,2,3,3-tetrafluoropropanoate as a substrate. An engineered decarboxylase could potentially recognize and process the fluorinated propanoate, leading to a fluorinated intermediate. This biocatalytic approach could open new pathways for producing enantiomerically pure fluorinated building blocks under environmentally benign conditions.

By extension, a fluorinated carboxylate ligand derived from 2,2,3,3-tetrafluoropropanoic acid could offer enhanced benefits. This concept is exemplified in the field of metal-organic frameworks (MOFs), where fluorinated linkers are used to construct robust, porous materials with tailored catalytic properties fluorine1.runih.gov. The fluorinated channels within these MOFs can create a unique environment that enhances the adsorption of specific molecules and improves catalytic efficiency nih.gov. Incorporating the 2,2,3,3-tetrafluoropropanoate moiety into such structures could therefore lead to more stable and active catalysts for a variety of applications.

Advanced Materials Research and Polymer Precursors

Fluorinated polymers are renowned for their exceptional chemical inertness, thermal stability, and unique surface properties. The synthesis of these materials relies on a supply of high-purity fluorinated monomers. Derivatives of potassium 2,2,3,3-tetrafluoropropanoate are key precursors in the production of certain fluorinated monomers.

Trifluorovinyl ethers (TFVEs) are an important class of monomers used to produce fluoropolymers with enhanced flexibility and processing characteristics. A primary route to synthesizing TFVEs is the thermolysis (heat-induced decomposition) of potassium 2-alkoxy-2,3,3,3-tetrafluoropropionates. fluorine1.rufluorine1.ru These precursors are synthesized in a two-step process: first, an alcohol (R-OH) reacts with hexafluoropropene oxide (HFPO) to form the 2-alkoxytetrafluoropropionic acid; second, this acid is neutralized with potassium hydroxide (KOH) to yield the corresponding potassium salt.

Research has shown that the choice of the alkali metal cation is critical for the success of the subsequent thermolysis step. fluorine1.rufluorine1.ru Potassium salts consistently provide significantly higher yields of the desired trifluorovinyl ether compared to their sodium counterparts, which often lead to complex product mixtures and low yields. fluorine1.rufluorine1.ru

Table 1: Effect of Cation and Alkoxy Group on Trifluorovinyl Ether Synthesis Yield

Precursor Salt Alkoxy Group (R) Cation (M) Product Yield (%)
ROCF(CF₃)COOM -CH₂CF₃ K CF₂=CF-OCH₂CF₃ 67% fluorine1.rufluorine1.ru
ROCF(CF₃)COOM -CH₂CF₃ Na CF₂=CF-OCH₂CF₃ 4% fluorine1.rufluorine1.ru

This demonstrates the specific utility of the potassium salt in facilitating the desired decarboxylation and elimination reaction to form the valuable vinyl ether monomer.

Integration into Fluoroelastomer and Fluoropolymer Synthesis

The integration of potassium;2,2,3,3-tetrafluoropropanoate and its derivatives into the synthesis of fluoroelastomers and fluoropolymers represents a specialized area of materials science. While not a primary monomer in large-scale commercial fluoroelastomer production, its utility is demonstrated in the synthesis of specialty monomers and in the modification of existing fluoropolymers.

One notable application involves the use of a structurally similar compound, the potassium salt of 3-phenoxy-2,2,3,3-tetrafluoropropionic acid methyl ester. This salt undergoes pyrolysis to yield Phenyl trifluorovinyl ether (PTVE), a monomer that can be incorporated into fluoropolymer chains 20.210.105. This process highlights the role of potassium salts of tetrafluoropropionic acid derivatives as precursors to valuable monomers for fluoropolymer synthesis. The thermal decomposition of the potassium salt is a critical step in forming the vinyl ether functionality, which can then participate in polymerization reactions.

Furthermore, potassium salts, such as potassium hydroxide, are utilized in the chemical modification of existing fluoroelastomers. For instance, they are employed in the synthesis of carboxyl-terminated liquid fluoroelastomers from high-molecular-weight terpolymers of vinylidene fluoride (B91410) (VDF), tetrafluoroethylene (B6358150) (TFE), and hexafluoropropylene (HFP) nih.gov. This process of controlled chain scission and functionalization introduces reactive carboxyl groups at the chain ends, which can then be used for curing or further chemical modification. While not directly involving this compound, this demonstrates the broader utility of potassium salts in manipulating the structure and properties of fluoroelastomers.

The introduction of fluorinated side chains or end groups can significantly alter the properties of the resulting polymer, such as its thermal stability, chemical resistance, and surface properties. The use of this compound as a source for such modifications is an area of ongoing research.

Development of Fluorinated Materials with Modified Surface Properties

The development of fluorinated materials with tailored surface properties is a significant field of research, driven by the unique characteristics imparted by fluorine atoms, such as low surface energy, hydrophobicity, and oleophobicity. Fluorinated carboxylic acids and their salts, including this compound, are valuable building blocks in the creation of these advanced materials.

The primary mechanism through which these compounds modify surface properties is the formation of self-assembled monolayers (SAMs) on various substrates. The carboxylate head of the molecule can bind to a surface, while the fluorinated tail orients away from it, creating a new, low-energy interface. This "fluorination effect" can alter surface energy levels without causing significant steric hindrance mdpi.com.

Research has shown that fluorinated carboxylic acids can act as powerful hydrogen bond donors, facilitating the formation of bimolecular networks on surfaces rsc.org. This ability to form ordered structures is crucial for creating stable and uniform surface modifications. The incorporation of fluorinated segments into polymers is a well-established strategy for achieving low surface energy and anti-fouling behavior researchgate.netuq.edu.au.

The resulting modified surfaces exhibit a range of desirable properties, as detailed in the table below.

PropertyDescriptionRelevant Research Findings
Low Surface Energy The presence of fluorinated chains at a surface reduces its surface free energy, leading to anti-adhesive and non-stick properties.Fluorinated polymers are known for their low surface energy, which is a key factor in creating superhydrophobic coatings researchgate.net. The surface free energies of fluorosilicone copolymers, which incorporate fluorinated monomers, can be as low as 8-23 dyn/cm nih.gov.
Hydrophobicity and Oleophobicity Surfaces modified with fluorinated compounds repel both water and oils due to the low polarizability of the C-F bond.Fluorocarbons exhibit high resistance to interactions with both polar and non-polar molecules, which is fundamental to their use in applications requiring low adhesion and solvent resistance researchgate.netuq.edu.au.
Wettability Alteration The contact angle of liquids on a surface can be precisely controlled by the application of fluorinated coatings.Fluorinated nanoparticles have been developed as wettability alteration agents, leveraging both the liquid repellency of fluorine and the surface roughness introduced by the nanoparticles researchgate.net. The synthesis of fluorinated polymers and the evaluation of their wettability is an active area of research nih.gov.
Chemical Stability The high strength of the C-F bond imparts excellent chemical resistance to the modified surface.Fluoropolymers are known for their exceptional thermal and chemical resistance researchgate.net.

The application of this compound, or its corresponding acid, in this context allows for the precise chemical engineering of surfaces at the molecular level, leading to the development of advanced materials for a wide range of applications, from biomedical devices to microelectronics.

Applications in Tracer Chemistry and Isotope Labeling Studies

Synthesis of Isotopically Labeled Fluorinated Compounds for Research

The synthesis of isotopically labeled compounds is crucial for a variety of research applications, including metabolic studies, reaction mechanism elucidation, and medical imaging. The incorporation of isotopes such as deuterium (²H or D) or carbon-13 (¹³C) into a molecule like 2,2,3,3-tetrafluoropropanoic acid allows researchers to track its fate in chemical and biological systems.

Common Strategies for Isotopic Labeling of Carboxylic Acids:

IsotopeLabeling MethodDescription
Deuterium (D) H-D Exchange ReactionsThis approach involves the exchange of hydrogen atoms for deuterium atoms using a deuterium source, such as D₂O, often in the presence of a catalyst. For example, a Pd/C-Al-D₂O system can be used for selective H-D exchange in various organic molecules, including those containing carboxylic acid groups nih.gov.
Carbon-13 (¹³C) Carboxylation with Labeled CO₂This method utilizes ¹³C-labeled carbon dioxide (¹³CO₂) as a reagent to introduce the isotope into the carboxyl group. This can be achieved by reacting an organometallic precursor with ¹³CO₂.
Carbon-14 (¹⁴C) Use of Labeled PrecursorsFor radiolabeling with ¹⁴C, a common strategy is to employ a synthetic route that incorporates a ¹⁴C-labeled building block at a late stage to maximize the incorporation of the radioisotope.

The synthesis of deuterium-labeled 2,2,3,3-tetrafluoropropanoic acid could potentially be achieved through a selective H-D exchange reaction on the non-fluorinated carbon atom. For carbon-isotope labeling, a synthetic route starting from a smaller, labeled precursor would be necessary.

The availability of isotopically labeled this compound would be valuable for researchers studying its environmental fate, metabolic pathways, or its role in the synthesis of other fluorinated compounds.

Use of Fluorinated Carboxylic Acids as Chemical Tracers in Hydrothermal Systems

Fluorinated carboxylic acids, including short-chain perfluoroalkyl acids (PFAAs) like 2,2,3,3-tetrafluoropropanoic acid, have emerged as effective chemical tracers in hydrothermal and geothermal systems. Their utility as tracers stems from their unique chemical and physical properties.

Properties of Fluorinated Carboxylic Acids as Tracers:

A notable application is the use of fluorinated benzoic acids (FBAs) to investigate flow dynamics in geothermal and oil well applications s4science.at. These tracers are injected into one well, and their appearance and concentration are monitored at surrounding production wells. This provides valuable information about fluid flow paths, travel times, and reservoir connectivity, which is crucial for optimizing energy extraction or oil recovery s4science.at.

The environmental persistence and mobility of short-chain PFAAs are also relevant to their use as tracers nih.gov. Their resistance to degradation and tendency to remain in the aqueous phase contribute to their effectiveness in tracking water movement over long distances and time scales nih.govfrontiersin.org.

The use of 2,2,3,3-tetrafluoropropanoic acid or its potassium salt as a tracer would require sensitive analytical methods for its detection at low concentrations in complex water matrices. Techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are typically employed for the analysis of these compounds in environmental and industrial water samples s4science.at.

Q & A

Q. What is the most reliable synthetic route for potassium 2,2,3,3-tetrafluoropropanoate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves saponification of ethyl 2,2,3,3-tetrafluoropropanoate (CAS 422-77-5) using potassium hydroxide (KOH). Dissolve the ester in anhydrous ethanol, add a stoichiometric excess of KOH (1.2 equivalents) under nitrogen, and reflux at 80°C for 6–8 hours. Monitor reaction completion via TLC (silica gel, eluent: 1:1 ethyl acetate/hexane). Neutralize residual KOH with dilute HCl, then recrystallize the product from ethanol/water (3:1 v/v) to achieve >98% purity. Characterize purity via elemental analysis and ion chromatography .

Q. Which spectroscopic techniques are critical for characterizing potassium 2,2,3,3-tetrafluoropropanoate?

Methodological Answer:

  • ¹⁹F NMR : Resolves fluorine environments (δ -120 to -140 ppm for CF₂ groups; splitting patterns confirm tetrafluoropropanoate geometry).
  • FT-IR : Peaks at 1650–1750 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches).
  • ESI-MS : Negative ion mode detects [M⁻] at m/z 194 (theoretical for C₃F₄O₂K⁻).
    Cross-validate with X-ray diffraction for crystal structure and thermogravimetric analysis (TGA) for thermal stability .

Q. How does the solubility profile of potassium 2,2,3,3-tetrafluoropropanoate compare to its sodium analog?

Methodological Answer: The potassium salt exhibits higher solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to the sodium analog (CAS 245-311-4), likely due to reduced lattice energy. Experimentally determine solubility by gravimetric analysis: saturate solvents at 25°C, filter undissolved solids, and evaporate to quantify dissolved solute. For aqueous systems, measure conductivity to confirm ionic dissociation .

Advanced Research Questions

Q. How can the reactivity of potassium 2,2,3,3-tetrafluoropropanoate be leveraged in nucleophilic substitution reactions?

Methodological Answer: The tetrafluoropropanoate anion acts as a weak nucleophile in SN2 reactions. Optimize reactivity by using polar solvents (e.g., acetonitrile) and phase-transfer catalysts (e.g., 18-crown-6). For example, react with alkyl halides (e.g., methyl iodide) at 60°C for 12 hours. Monitor fluorinated ester formation via GC-MS. Kinetic studies (e.g., Eyring plots) can elucidate activation parameters .

Q. How should researchers resolve contradictions in reported spectroscopic data for fluorinated carboxylates?

Methodological Answer: Discrepancies in ¹⁹F NMR shifts or IR peaks may arise from solvent effects or counterion interactions. Standardize conditions: use deuterated DMSO for NMR and KBr pellets for IR. Validate assignments with computational methods (e.g., DFT calculations of chemical shifts using Gaussian 16). Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What methodologies assess the environmental persistence of potassium 2,2,3,3-tetrafluoropropanoate?

Methodological Answer: Evaluate biodegradation using OECD 301F (aerobic sludge incubation). Quantify residual compound via LC-MS/MS (MRM transition m/z 194 → 149). For abiotic degradation, expose to UV light (254 nm) and analyze fluoride release via ion chromatography. Compare half-lives with structurally related perfluorinated compounds (PFCs) like perfluorooctanoate (PFOA) .

Q. Can computational models predict the solvation behavior of potassium 2,2,3,3-tetrafluoropropanoate in ionic liquids?

Methodological Answer: Use molecular dynamics (MD) simulations with OPLS-AA force fields. Model solvation in [BMIM][PF₆] by calculating radial distribution functions (RDFs) between K⁺ and the ionic liquid anions. Validate with experimental data from dielectric spectroscopy. QSPR models can correlate fluorination degree with partition coefficients (log P) .

Q. What strategies optimize potassium 2,2,3,3-tetrafluoropropanoate as an electrolyte additive in lithium-ion batteries?

Methodological Answer: Test ionic conductivity via electrochemical impedance spectroscopy (EIS) in EC/DMC (1:1) with 0.1 M LiPF₆. Vary salt concentrations (5–20 wt%) to assess SEI formation on graphite anodes using cyclic voltammetry (scan rate: 0.1 mV/s). Compare capacity retention over 100 cycles with control electrolytes. Synchrotron X-ray photoelectron spectroscopy (XPS) can characterize fluorine distribution in SEI layers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.